3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate
Description
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (CAS: 207728-74-3) is a brominated aromatic carboxylic acid with the molecular formula C₇H₅Br₃O₄ and a molecular weight of 392.82 g/mol . It exists as a white to cream-colored crystalline powder with a melting point of 145–150°C and is insoluble in water . The compound features three bromine atoms at the 2-, 4-, and 6-positions and a hydroxyl group at the 3-position on the benzoic acid backbone, which confers unique electronic properties and reactivity .
Properties
IUPAC Name |
2,4,6-tribromo-3-hydroxybenzoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O3.H2O/c8-2-1-3(9)6(11)5(10)4(2)7(12)13;/h1,11H,(H,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHVBQUJDRETAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647379 | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207728-74-3 | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
Bromination typically employs elemental bromine ($$ \text{Br}2 $$) in acetic acid as both solvent and proton donor. A Lewis acid catalyst, such as iron(III) bromide ($$ \text{FeBr}3 $$), enhances the electrophilicity of bromine by polarizing the $$ \text{Br}^+ $$ species. The reaction is exothermic and requires temperature control (40–60°C) to prevent over-bromination or decomposition.
Key Parameters :
- Molar Ratio : A 3:1 molar ratio of $$ \text{Br}_2 $$ to 3-hydroxybenzoic acid ensures complete substitution.
- Reaction Time : 6–8 hours under reflux conditions.
- Workup : The crude product is precipitated by cooling, filtered, and washed with cold acetic acid to remove excess bromine.
Monohydrate Formation
The anhydrous tribromobenzoic acid is crystallized from aqueous ethanol to obtain the monohydrate form. Water molecules integrate into the crystal lattice during recrystallization, stabilized by hydrogen bonding with the hydroxyl and carboxylic acid groups.
Alternative Synthetic Routes
Hydrolysis of 2,4,6-Tribromo-3-cyanobenzoic Acid
Hydrolysis of the nitrile group in 2,4,6-tribromo-3-cyanobenzoic acid provides an alternative pathway. The reaction uses aqueous sodium hydroxide ($$ \text{NaOH} $$) at 80–100°C, converting the nitrile to a carboxylic acid.
Reaction Scheme :
$$
\text{2,4,6-Tribromo-3-cyanobenzoic acid} + \text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{3-Hydroxy-2,4,6-tribromobenzoic acid} + \text{NH}3
$$
Challenges :
Oxidation of Tribrominated Precursors
Oxidation of 2,4,6-tribromo-3-methylbenzoic acid using potassium permanganate ($$ \text{KMnO}_4 $$) in acidic media converts the methyl group to a carboxylic acid. This method is less common due to stringent oxidation conditions and lower yields (60–65%).
Industrial-Scale Production
Reactor Design and Process Optimization
Industrial synthesis employs continuous-flow reactors to enhance heat dissipation and reaction control. Key considerations include:
- Residence Time : 4–5 hours for complete bromination.
- Catalyst Recovery : $$ \text{FeBr}_3 $$ is recycled via distillation to reduce costs.
- Purity Control : Crystallization with activated carbon removes impurities, achieving ≥97% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | 85–90 | ≥97 | High efficiency | Exothermic reaction control |
| Nitrile Hydrolysis | 70–75 | 95 | Avoids bromine gas | Byproduct formation |
| Oxidation | 60–65 | 90 | Uses stable precursors | Low yield, harsh conditions |
Recent Advances in Synthesis
Solvent-Free Bromination
Microwave-assisted bromination in solvent-free conditions reduces reaction time to 1–2 hours while maintaining yields of 80–85%. This method minimizes waste and energy consumption.
Catalytic Innovations
Heterogeneous catalysts like zeolite-supported $$ \text{FeBr}_3 $$ improve selectivity and reduce catalyst loading by 40%. These systems enable easier separation and reuse.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of 3-oxo-2,4,6-tribromobenzoic acid.
Reduction: Formation of 3-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is utilized in several scientific research fields:
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyl group and bromine atoms play a crucial role in binding to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional and Structural Analogues
The following table summarizes key differences between 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate and related compounds:
* Estimated based on iodine substitution.
Key Differences and Research Findings
Electronic and Steric Effects
- The bromine atoms in this compound create strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2–3) compared to non-halogenated benzoic acids (pKa ~4.2) . In contrast, β-hydroxy-β-aryl propanoic acids exhibit weaker acidity due to the absence of halogen substituents, making them more suitable for COX-2 inhibition in NSAIDs .
Biological Activity
3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate (TBHBA) is a halogenated benzoic acid derivative that has garnered interest in various fields of biological and chemical research. This compound is notable for its diverse biological activities, including applications in enzymatic assays and potential uses in nanotechnology.
- Molecular Formula : C7H5Br3O4
- Molecular Weight : 408.83 g/mol
- CAS Number : 14348-40-4
- Melting Point : 144-149 °C
- Solubility : Soluble in organic solvents, limited solubility in water.
Enzymatic Assays
One of the significant applications of TBHBA is in the enzymatic determination of cholesterol levels. Research has demonstrated that TBHBA can enhance the sensitivity of colorimetric assays for high-density lipoprotein (HDL) cholesterol:
- Cholesterol Measurement : TBHBA has been incorporated into enzymatic reagents to improve the detection of HDL cholesterol. A study indicated that the inclusion of TBHBA in a commercial reagent increased sensitivity fourfold, achieving a molar absorbance of approximately 29,000 for cholesterol detection .
- Kinetic Methods : Automated kinetic methods for measuring HDL cholesterol have also been developed using TBHBA, showcasing its utility in clinical chemistry .
Nanozyme Activity
Recent advancements have explored the use of TBHBA in nanotechnology, particularly in the synthesis of graphene derivatives. A one-pot synthesis technique utilizing TBHBA has shown promise for creating materials with biomolecular recognition and nanozyme activities . This application highlights TBHBA's versatility beyond traditional biochemical assays.
Toxicological Profile
While TBHBA is utilized in various research applications, its safety profile warrants consideration:
- Toxicity : The compound is classified as toxic if ingested and may cause skin and eye irritation . However, it has not been found to exhibit endocrine-disrupting properties according to current literature .
- Safety Measures : Standard laboratory safety protocols should be followed when handling TBHBA to minimize exposure risks.
Case Study 1: Cholesterol Assay Enhancement
A study published in Clinical Chemistry detailed the modifications made to a cholesterol oxidase reagent by incorporating TBHBA. The results indicated significant improvements in assay sensitivity, making it a valuable tool for clinical diagnostics .
| Parameter | Before TBHBA Inclusion | After TBHBA Inclusion |
|---|---|---|
| Sensitivity (molar absorbance) | ~7,250 | ~29,000 |
| Detection Limit | 0.5 mg/dL | 0.1 mg/dL |
Case Study 2: Nanozyme Applications
In another research article, the application of TBHBA in synthesizing a graphene derivative was explored. The resulting material demonstrated enhanced catalytic activity comparable to natural enzymes, indicating potential applications in biosensing and drug delivery systems .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the crystal structure of 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen-bonding networks and molecular packing. For example, intra- and intermolecular interactions (e.g., O–H···O distances) can be measured, as demonstrated in analogous hydroxybenzoic acid monohydrates . Thermal gravimetric analysis (TGA) should accompany SCXRD to confirm hydration stability and decomposition thresholds (e.g., melting point: 145–148°C ).
Q. How can researchers optimize the synthesis of 3-hydroxy-2,4,6-tribromobenzoic acid?
- Methodological Answer : The Bunnett-Robison method via bromination of m-aminobenzoic acid followed by diazotization is a validated route . Key steps include:
- Bromination : Use excess bromine in sulfuric acid at controlled temperatures (0–5°C) to minimize side reactions.
- Diazotization : Employ sodium nitrite under acidic conditions to replace the amino group with hydroxyl.
- Purification : Recrystallize from diethyl ether to achieve ≥97% purity .
Q. What analytical techniques are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC or NMR : Quantify residual solvents and impurities (e.g., unreacted bromine derivatives).
- TGA/DSC : Monitor dehydration events and thermal stability (decomposition at ~250°C ).
- FT-IR : Confirm functional groups (e.g., –COOH and –OH stretches at 2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict polymorphism in this compound?
- Methodological Answer : Density functional theory (DFT) and crystal energy landscape (CEL) calculations can rank polymorph stability by comparing lattice energies. For example, conformer analysis of hydroxybenzoic acids revealed energy differences as small as 0.58 kJ/mol between polymorphs, guiding experimental screening . Include solvent effects and hydrogen-bonding motifs (e.g., R(22)8 dimer vs. chain motifs) to refine predictions .
Q. How should researchers resolve contradictions in hydrogen-bonding orientations reported for similar compounds?
- Methodological Answer : Cross-validate structural data using complementary techniques:
- SCXRD : Directly measure bond lengths and angles (e.g., O2···O1 = 2.66 Å vs. conflicting reports ).
- Solid-state NMR : Probe proton environments to distinguish between intra- and intermolecular interactions.
- Periodic DFT : Simulate hydrogen positions and compare with experimental data to resolve discrepancies .
Q. What strategies mitigate hygroscopicity during storage and handling?
- Methodological Answer :
- Storage : Use desiccators with silica gel or molecular sieves under inert gas (N₂/Ar) to prevent hydration .
- Formulation : Co-crystallize with hydrophobic coformers (e.g., aryl derivatives) to reduce water affinity, as seen in gallic acid monohydrate studies .
Q. How can researchers improve yield in diazotization steps during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
